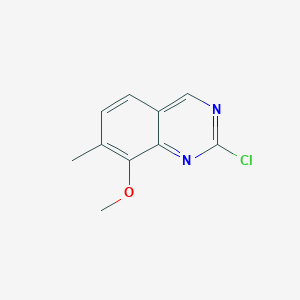
2-Chloro-8-methoxy-7-methylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-8-methoxy-7-methylquinazoline is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol. It is part of the quinazoline family of compounds, which are nitrogen-containing heterocycles .
Synthesis Analysis
Quinazoline and quinazolinone derivatives, including this compound, have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . This core is substituted at the 2nd position with a chlorine atom, at the 8th position with a methoxy group, and at the 7th position with a methyl group .Direcciones Futuras
Propiedades
Número CAS |
956100-68-8 |
|---|---|
Fórmula molecular |
C10H9ClN2O |
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
2-chloro-8-methoxy-7-methylquinazoline |
InChI |
InChI=1S/C10H9ClN2O/c1-6-3-4-7-5-12-10(11)13-8(7)9(6)14-2/h3-5H,1-2H3 |
Clave InChI |
GOPUFWBILUGYNV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC(=NC=C2C=C1)Cl)OC |
SMILES canónico |
CC1=C(C2=NC(=NC=C2C=C1)Cl)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Ethoxy-3-methoxybenzyl)-5-methyl-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3196082.png)

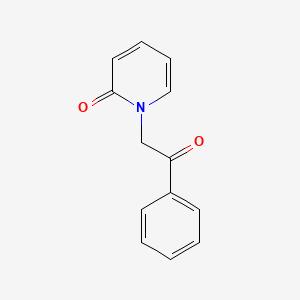
![tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3196109.png)

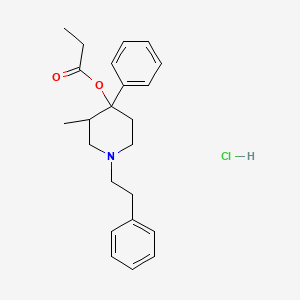
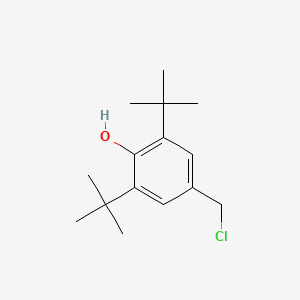

![3-[(Methylamino)methyl]benzamide](/img/structure/B3196165.png)
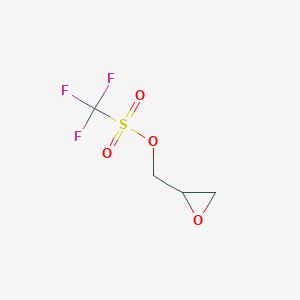

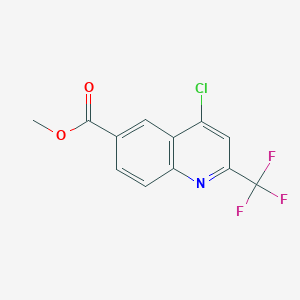
![2-Chloro-6,7-difluorobenzo[d]thiazole](/img/structure/B3196199.png)
![1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide](/img/structure/B3196210.png)